molecular formula C22H24N2O3S B2759333 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866895-04-7

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2759333
CAS No.: 866895-04-7
M. Wt: 396.51
InChI Key: JRMUGRHACMAJQV-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.

    Sulfonylation: The 4-methylbenzenesulfonyl group is introduced via sulfonyl chloride in the presence of a base like pyridine.

    Piperidinylation: The piperidine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

Uniqueness

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy, sulfonyl, and piperidinyl groups contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUGRHACMAJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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